Benzyl 2-((5-(3-phenylpropanamido)-1,3,4-thiadiazol-2-yl)thio)acetate
Overview
Description
Benzyl 2-((5-(3-phenylpropanamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a useful research compound. Its molecular formula is C20H19N3O3S2 and its molecular weight is 413.5 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that this compound is a derivative of the amino acid tyrosine , which suggests that it may interact with enzymes or receptors that recognize or metabolize tyrosine.
Mode of Action
It’s known for its analgesic and anti-inflammatory properties . This suggests that it may work by blocking the production of prostaglandins, which are responsible for inflammation and pain .
Biochemical Pathways
Given its analgesic and anti-inflammatory properties , it’s plausible that it affects pathways related to inflammation and pain perception, possibly involving prostaglandin synthesis.
Pharmacokinetics
It’s known that this compound is sparingly soluble in water but soluble in organic solvents such as ethanol and chloroform . This suggests that it may have good bioavailability when administered in a suitable formulation.
Result of Action
Given its known analgesic and anti-inflammatory properties , it’s likely that it results in reduced inflammation and pain perception at the cellular level.
Action Environment
It’s known that this compound has a melting point of 114-116°c , suggesting that it’s stable under normal physiological and storage conditions.
Properties
IUPAC Name |
benzyl 2-[[5-(3-phenylpropanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S2/c24-17(12-11-15-7-3-1-4-8-15)21-19-22-23-20(28-19)27-14-18(25)26-13-16-9-5-2-6-10-16/h1-10H,11-14H2,(H,21,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVFAUBDIDQLHNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=NN=C(S2)SCC(=O)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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